molecular formula C15H11N5O3S B3746102 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B3746102
M. Wt: 341.3 g/mol
InChI Key: XUMRLPOPBATHGO-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a benzoxazole ring, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with thiol compounds to introduce the sulfanyl group.

    Formation of the Oxadiazole Ring: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling with Pyrrole: The final step involves coupling the benzoxazole-sulfanyl and oxadiazole intermediates with a pyrrole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The benzoxazole, pyrrole, and oxadiazole rings contribute to its binding affinity and specificity, enabling it to affect various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
  • N-(4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl)acetamide

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of its three distinct ring systems This structural complexity provides it with unique chemical and biological properties that are not found in simpler analogs

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c21-12(9-24-15-16-10-5-1-2-6-11(10)22-15)17-13-14(19-23-18-13)20-7-3-4-8-20/h1-8H,9H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRLPOPBATHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NON=C3N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 3
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 4
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 6
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

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